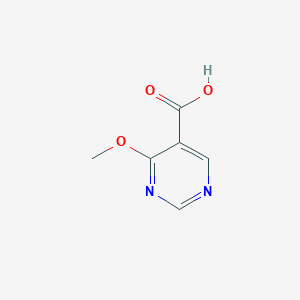

4-Methoxypyrimidine-5-carboxylic Acid

描述

Historical Context of Pyrimidine (B1678525) Carboxylic Acids in Chemical Sciences

The journey into the world of pyrimidines began in the 19th century, with early investigations into derivatives like alloxan. nih.govbldpharm.com The systematic study of this class of compounds was pioneered by Pinner in 1884, who was the first to synthesize pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. nih.gov The parent pyrimidine ring system itself was first prepared in 1900 by Gabriel and Colman. nih.gov

The introduction of a carboxylic acid functional group to the pyrimidine ring marked a significant step, creating a new class of compounds with unique properties and potential applications. Carboxylic acids are integral to numerous biological processes and are a common feature in a wide array of therapeutic agents. mdpi.com The synthesis of derivatives of pyrimidine-5-carboxylic acid was reported in the scientific literature as early as 1942, indicating that the exploration of this particular scaffold has been a subject of chemical research for many decades. mdpi.com These early synthetic efforts laid the groundwork for the development of a diverse range of pyrimidine carboxylic acids, including the subject of this article, 4-Methoxypyrimidine-5-carboxylic Acid.

Significance of Pyrimidine Scaffolds in Modern Research

The pyrimidine scaffold is a fundamental building block in the chemistry of life. Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are essential constituents of DNA and RNA. nih.govnih.govuni.lu This inherent biological relevance has made the pyrimidine ring a privileged structure in the field of medicinal chemistry and drug discovery. nih.govchemicalbook.comorganic-chemistry.org

The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities. organic-chemistry.orgabacipharma.com Researchers have successfully developed pyrimidine-based compounds with applications as:

Anticancer agents chemicalbook.comresearchgate.net

Antimicrobial agents chemicalbook.comorganic-chemistry.org

Antiviral compounds nih.govorganic-chemistry.org

Anti-inflammatory drugs organic-chemistry.org

Antihypertensive agents nih.govorganic-chemistry.org

Antioxidants abacipharma.com

The synthetic accessibility and the ability to readily modify the pyrimidine skeleton have made it an attractive target for organic and medicinal chemists. nih.gov Its structural diversity is a key factor in its widespread therapeutic applications, as it can be tailored to interact with a variety of biological targets. nih.govresearchgate.net

Overview of Research Trajectories for this compound

While the broader family of pyrimidine carboxylic acids has seen extensive research, the specific compound this compound has its own distinct area of investigation. A primary research application for this compound is its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. chemicalbook.com

Notably, this compound is utilized in the synthesis of 3-nortropane derivatives. chemicalbook.com These resulting nortropane compounds have been investigated for their anti-psychotic activity, highlighting a direct link between this specific pyrimidine derivative and the development of potential treatments for neurological disorders. chemicalbook.com

The synthesis of such derivatives often involves leveraging the reactivity of the carboxylic acid group and the unique electronic properties of the methoxy-substituted pyrimidine ring. General synthetic methods for producing 2-substituted pyrimidine-5-carboxylic esters have been developed, which provide a foundation for creating a variety of pyrimidine-based structures. organic-chemistry.org The research trajectory for this compound is thus focused on its role as a specialized building block in the construction of novel compounds with targeted biological activities.

Structure

3D Structure

属性

IUPAC Name |

4-methoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSJDLVVPJFZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287325 | |

| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-89-3 | |

| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxypyrimidine 5 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to 4-Methoxypyrimidine-5-carboxylic Acid

The preparation of this compound is most commonly achieved from its corresponding ester derivatives. The two primary methods for this transformation are direct hydrolysis of the ester and oxidation of precursor esters.

Preparation via Ester Hydrolysis

The most direct and widely employed method for the synthesis of this compound is the hydrolysis of its alkyl esters, such as ethyl 4-methoxypyrimidine-5-carboxylate. This transformation is typically carried out under basic conditions. Alkaline hydrolysis, for instance, using sodium hydroxide (B78521) in an aqueous or alcoholic solvent, effectively cleaves the ester bond to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with an inorganic or organic acid precipitates the desired carboxylic acid.

While generally a straightforward reaction, the hydrolysis of pyrimidine-5-carboxylic acid esters has been a subject of study to rule out potential side reactions or rearrangements. However, investigations have shown that for many substrates, alkaline hydrolysis proceeds cleanly to give the expected carboxylic acid without rearrangement. For example, the hydrolysis of various 2,4-disubstituted pyrimidine-5-carboxylic acid esters has been shown to yield the corresponding acids.

A typical laboratory procedure involves dissolving the ester in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and water, followed by the addition of a base like sodium hydroxide. The reaction is stirred at room temperature until completion, after which the organic solvent is removed, and the aqueous solution is acidified to yield the final product.

Oxidation of Precursor Esters

An alternative, though less common, route involves the oxidation of a precursor ester. For instance, research has shown that the ester group of a related compound, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, can be oxidized to a carboxylic acid. This transformation has been accomplished using chromium trioxide (CrO₃) in acetone, affording 2-chloro-4-methoxypyrimidine-5-carboxylic acid in a 58% yield . This method highlights the possibility of forming the carboxylic acid moiety at a later stage of the synthetic sequence.

Synthesis of Key Pyrimidine (B1678525) Intermediates

The synthesis of this compound often relies on the availability of key ester intermediates. The construction of the substituted pyrimidine ring is a critical step in these synthetic pathways.

Routes to Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a versatile intermediate. One synthetic approach involves the reaction of 2-chloro-4-methoxypyrimidine (B1349098) with ethyl chloroformate in the presence of a base like triethylamine (B128534) . The reaction is conducted under anhydrous conditions to prevent premature hydrolysis of the ester.

A more elaborate, multi-step synthesis has also been documented. This process begins with 2-methylthio-4-chloro-pyrimidine-5-carboxylate. In the first step, this starting material is treated with sodium hydroxide in methanol (B129727) to substitute the chloro group at the 4-position with a methoxy (B1213986) group, yielding ethyl 2-methylthio-4-methoxypyrimidine-5-carboxylate. In the subsequent step, the methylthio group at the 2-position is converted to a chloro group using a chlorinating agent such as sulfuryl chloride in dichloromethane (B109758). The crude product is then purified by column chromatography to yield the desired ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate google.com.

| Starting Material | Reagents | Product | Yield |

| 2-methylthio-4-chloro-pyrimidine-5-carboxylate | 1. NaOH, Methanol2. SO₂Cl₂, CH₂Cl₂ | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | 87% (Step 1) google.com |

| 2-chloro-4-methoxypyrimidine | Ethyl chloroformate, Triethylamine | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | N/A |

Pyrimidine Ring Formation Strategies

The fundamental approach to constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (an amidine) with a three-carbon fragment possessing two electrophilic centers.

One established method is the reaction between an amidine, such as O-methylisourea, and an alkyl alkoxymethylenemalonate, like diethyl ethoxymethylenemalonate georganics.skgoogle.com. For example, the condensation of O-methylisourea sulfate (B86663) with ethyl ethoxymethylenemalonate in an aqueous medium with an excess of sodium hydroxide leads to the formation of the sodium salt of 5-ethoxycarbonyl-4-hydroxy-2-methoxypyrimidine. Neutralization then provides the hydroxy-pyrimidine derivative, which can be further modified google.com.

Another versatile strategy employs the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with a variety of amidinium salts. This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields and is notable for producing pyrimidines without substitution at the 4-position organic-chemistry.org.

A general representation of pyrimidine ring synthesis is shown below:

| N-C-N Fragment | C-C-C Fragment | Conditions | Product Type |

| S-methylisourea | Diethyl ethoxymethylenemalonate | Basic (e.g., NaOH or Et₃N), EtOH or H₂O georganics.skchemicalbook.com | 4-Hydroxy/4-chloro-pyrimidine-5-carboxylate ester |

| Amidinium salt | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt | Room temperature, N₂ atmosphere organic-chemistry.org | 2-Substituted pyrimidine-5-carboxylate ester |

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters.

Amide Formation: The conversion of the carboxylic acid to an amide is a common derivatization strategy. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A wide array of coupling reagents developed for peptide synthesis can be employed for this purpose organic-chemistry.org. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) . The reaction is typically performed in an aprotic solvent such as DMF or DCM at room temperature chemicalbook.com.

Esterification: The carboxylic acid can be converted back to an ester through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the Steglich esterification utilizes DCC and a catalytic amount of DMAP to facilitate the reaction between the carboxylic acid and an alcohol under milder, non-acidic conditions chemicalbook.com. This method is particularly useful for acid-sensitive substrates.

These derivatization reactions allow for the introduction of diverse functional groups and the modulation of the physicochemical properties of the parent molecule, enabling its use in the synthesis of targeted compounds for various applications.

Esterification and Amidation Reactions

The carboxylic acid group at the 5-position of the pyrimidine ring is a versatile handle for various chemical modifications, most notably esterification and amidation.

Esterification:

The conversion of this compound to its corresponding esters is a fundamental transformation. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be employed. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often utilized.

A common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). orgsyn.org This approach facilitates the formation of an active intermediate that readily reacts with an alcohol to form the desired ester. For instance, the reaction of a carboxylic acid with an alcohol in the presence of DCC and DMAP in a solvent like dichloromethane at room temperature typically affords the corresponding ester in good yield. orgsyn.org

Amidation:

The formation of amides from this compound is crucial for generating a wide array of derivatives with potential biological activity. Similar to esterification, direct condensation with an amine is possible but often requires harsh conditions. Therefore, coupling agents are widely used to facilitate this transformation under milder conditions.

A variety of reagents have been developed for efficient amidation. researchgate.net For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an effective coupling agent for the amidation of both aliphatic and aromatic carboxylic acids with a range of amines, providing the corresponding amides in good to excellent yields. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF) at room temperature. researchgate.net Heterogeneous catalysts, such as Nb2O5, have also been demonstrated to be effective and reusable for the direct amidation of carboxylic acids. researchgate.net

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Conditions | Reference |

|---|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane, Room Temperature | orgsyn.org |

| Amidation | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K2CO3 | Tetrahydrofuran, Room Temperature | researchgate.net |

| Amidation | Niobium(V) oxide (Nb2O5) | Varies | researchgate.net |

Nucleophilic Substitution Reactions at the Pyrimidine Core

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. echemi.comstackexchange.com The presence of a good leaving group at these positions allows for the introduction of a variety of nucleophiles.

In derivatives of this compound, the methoxy group at the C4 position can potentially act as a leaving group, although it is not as reactive as a halogen. More commonly, a chloro or other halo substituent is present at the C4 position, which can be readily displaced by nucleophiles such as amines, alkoxides, and thiolates. rsc.org The reactivity of the C2 and C4 positions towards nucleophilic attack is generally higher than the C5 and C6 positions due to the electron-withdrawing effect of the two nitrogen atoms. echemi.com

Research has shown that in compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chloro group at the C4 position can be displaced by various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, to yield the corresponding substitution products. rsc.org Interestingly, in some cases, the group at the C2 position can also be displaced, highlighting the complex reactivity of the pyrimidine core. rsc.org The regioselectivity of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. stackexchange.com

Reduction Reactions of Pyrimidine-5-carboxylate Derivatives

The reduction of the pyrimidine ring or the carboxylate group in pyrimidine-5-carboxylate derivatives can lead to a variety of interesting and potentially useful molecules. The outcome of the reduction is highly dependent on the reducing agent and the specific substrate.

The pyrimidine ring itself can be reduced, often leading to di- or tetrahydropyrimidine (B8763341) derivatives. researchgate.net For instance, the reduction of pyrimidines with sodium borohydride (B1222165) can yield tetrahydropyrimidines. researchgate.net The general mechanism for the reduction of the pyrimidine ring involves a hydride transfer to the C5 position, followed by protonation at the C6 position. umich.edu

The reduction of the ester or amide group at the 5-position can also be achieved. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and amides to alcohols and amines, respectively. researchgate.net However, in the case of some pyrimidine-5-carboxylate derivatives, the reduction with LiAlH4 can also lead to the partial reduction of the pyrimidine ring, affording dihydropyrimidine (B8664642) derivatives as the main products. researchgate.net For example, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH4 has been reported to yield ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate. researchgate.net

Advanced Synthetic Approaches

To improve efficiency, reduce environmental impact, and access novel chemical space, advanced synthetic methodologies are increasingly being applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comresearchgate.net The rapid heating and ability to reach high temperatures quickly can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. tandfonline.com

This technology has been successfully applied to the synthesis of a variety of pyrimidine derivatives. tandfonline.comresearchgate.netfoliamedica.bgnih.gov For example, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, can be performed efficiently under microwave irradiation. tandfonline.com Microwave heating has also been used to facilitate nucleophilic substitution reactions on the pyrimidine core, allowing for the rapid synthesis of 2-functionalized pyrimidines in excellent yields. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Biginelli Reaction | Hours, lower yields | Minutes, 65-90% yields | tandfonline.com |

| Nucleophilic Substitution | Hours to days | Minutes, high yields | acs.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com These principles are increasingly being incorporated into the synthesis of pyrimidine derivatives.

Key green chemistry approaches in pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inbenthamdirect.comnih.gov

Catalysis: Employing catalysts, including biocatalysts and reusable heterogeneous catalysts, to improve reaction efficiency and reduce waste. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials react in a single step to form a complex product, which increases atom economy and reduces the number of synthetic steps. rasayanjournal.co.inbenthamdirect.com

Alternative Energy Sources: Utilizing energy sources like microwave irradiation and ultrasound to enhance reaction rates and reduce energy consumption. rasayanjournal.co.inpowertechjournal.combenthamdirect.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which simplifies workup and reduces waste. rasayanjournal.co.innih.gov

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations for scale-up include:

Process Safety: Ensuring that the process is safe to operate on a large scale, which involves a thorough understanding of reaction thermodynamics and potential hazards.

Cost-Effectiveness: Optimizing the synthesis to be economically viable, which includes the cost of starting materials, reagents, solvents, and energy.

Efficiency and Throughput: Maximizing the yield and minimizing the reaction time to ensure a high production rate.

Purification: Developing efficient and scalable purification methods to obtain the final product with the required purity.

Waste Management: Implementing strategies to minimize waste generation and to treat or recycle any waste produced in an environmentally responsible manner.

Patents related to the production of pyrimidine-5-carboxylic acid derivatives often describe processes that are amenable to large-scale production, for example, by utilizing readily available starting materials and optimizing reaction conditions for high yields. google.com The development of robust and scalable synthetic routes is crucial for the successful commercialization of these compounds.

Continuous Flow Processes for Pyrimidine Synthesis

The synthesis of pyrimidine scaffolds, fundamental to numerous pharmaceuticals, has increasingly benefited from the adoption of continuous flow technologies. These methods offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies applied to structurally similar pyrimidine derivatives provide a clear blueprint for its potential production in a flow regime.

Continuous flow synthesis of pyrimidine derivatives often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For the synthesis of a 4-methoxypyrimidine-5-carboxylate derivative, a potential flow process could involve the reaction of an appropriate three-carbon building block with formamidine (B1211174) in the presence of a base. The methoxy group could be introduced either on the starting material or in a subsequent flow-through functionalization step.

A key advantage of flow chemistry is the ability to safely handle reactive intermediates and reagents. For instance, the generation and immediate consumption of a reactive species can be managed within a closed-loop system, minimizing operator exposure and the risk of side reactions. The precise temperature and residence time control afforded by microreactors can significantly enhance the selectivity and yield of the desired pyrimidine product.

An illustrative example of a related flow synthesis is the preparation of pyrimidinones, where the reaction time was dramatically reduced from hours in batch to mere minutes in a continuous flow setup. researchgate.net In such a system, solutions of the reactants are pumped and mixed in a heated microreactor, leading to rapid product formation. The output stream can then be directed through in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to afford the purified product in a continuous fashion.

The table below outlines a hypothetical set of parameters for the continuous flow synthesis of a 4-methoxypyrimidine-5-carboxylate ester, based on established protocols for similar pyrimidine syntheses.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of a 4-Methoxypyrimidine-5-carboxylate Ester

| Parameter | Value | Rationale |

|---|---|---|

| Reactant A | Diethyl 2-(methoxymethylene)malonate | A suitable 1,3-dicarbonyl equivalent. |

| Reactant B | Formamidine acetate | Source of the N-C-N fragment of the pyrimidine ring. |

| Solvent | Ethanol | A common solvent for this type of condensation. |

| Base | Sodium ethoxide | To facilitate the cyclocondensation reaction. |

| Reactor Type | Heated Microreactor (e.g., PFA tubing) | Provides excellent heat and mass transfer. |

| Temperature | 80 - 120 °C | To accelerate the reaction rate. |

| Residence Time | 5 - 20 minutes | Significantly shorter than typical batch reactions. |

| Flow Rate | 0.1 - 1.0 mL/min | Dependent on reactor volume and desired residence time. |

| Pressure | 5 - 10 bar | To suppress solvent boiling and enhance reaction rates. |

This approach, by analogy with other pyrimidine syntheses, would be expected to offer a high-throughput and efficient route to the target compound, with the potential for straightforward scale-up by running multiple reactors in parallel or by extending the operation time.

Optimization of Reaction Parameters for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates a thorough optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. While specific large-scale synthesis data for this exact molecule is proprietary, general principles for the scale-up of pyrimidine synthesis are well-established.

Key parameters that require careful optimization include reactant concentration, stoichiometry, temperature, reaction time, and the choice of catalyst and solvent. Design of Experiments (DoE) is a powerful statistical tool often employed in this phase to systematically investigate the effects of multiple variables on the reaction yield and purity.

For the synthesis of a pyrimidine core, the condensation reaction is often the critical step. The choice of base and its stoichiometry can significantly impact the reaction outcome. A common approach involves the use of an alkoxide base, such as sodium ethoxide or potassium tert-butoxide. The optimal amount of base needs to be determined to maximize yield while minimizing side reactions and downstream purification challenges.

Temperature control is crucial in large-scale reactors to manage the exothermicity of the reaction and prevent the formation of impurities. A detailed thermal safety study is typically conducted to identify potential hazards and establish safe operating limits.

The following table summarizes key reaction parameters and their potential impact on the large-scale synthesis of a pyrimidine-5-carboxylate, drawing on general knowledge of similar chemical transformations.

Table 2: Key Parameters for Optimization of Large-Scale Pyrimidine Synthesis

| Parameter | Range of Investigation | Potential Impact on Yield and Purity |

|---|---|---|

| Reactant Molar Ratio (Amidine:Dicarbonyl) | 1:1 to 1.5:1 | Excess amidine can drive the reaction to completion but may complicate purification. |

| Base Equivalents | 1.0 to 2.0 | Insufficient base may lead to incomplete reaction; excess can cause side reactions. |

| Reaction Temperature (°C) | 60 - 100 °C | Higher temperatures increase reaction rate but may also increase impurity formation. |

| Reaction Time (hours) | 2 - 24 hours | Optimization is needed to find the point of maximum yield before product degradation occurs. |

| Solvent Choice | Ethanol, Methanol, THF, Toluene | Solvent polarity and boiling point can influence reaction kinetics and solubility of intermediates and products. |

| Catalyst Loading (if applicable) | 0.1 - 5 mol% | For catalyzed reactions, finding the optimal catalyst loading is crucial for cost-effectiveness. |

Furthermore, the work-up and purification procedures are critical aspects of large-scale synthesis. Crystallization is often the preferred method for isolating the final product in high purity. Optimization of the crystallization solvent, temperature profile, and seeding strategy is essential to achieve consistent particle size distribution and high recovery of the desired polymorph. The synthesis of N-substituted pyrido[4,3-d]pyrimidines for large-scale production highlights the importance of a straightforward synthesis that can be concluded in a limited number of steps from commercially available starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxypyrimidine 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-Methoxypyrimidine-5-carboxylic acid. By analyzing the chemical shifts and coupling patterns of hydrogen (¹H) and carbon-13 (¹³C) nuclei, a definitive map of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. myskinrecipes.com The two protons on the pyrimidine (B1678525) ring are in different chemical environments and are expected to appear as singlets in the aromatic region, likely between 8.5 and 9.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would produce a sharp singlet further upfield, generally around 4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the carboxyl group (C=O) is highly deshielded and expected to resonate between 165 and 185 ppm. google.com The four carbons of the pyrimidine ring would appear in the aromatic region (approximately 120-160 ppm), with the carbon attached to the electronegative methoxy group shifted further downfield. The methoxy carbon itself would be observed in the 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 185 |

| Pyrimidine H-2 | ~9.0 (s) | ~155 - 160 |

| Pyrimidine H-6 | ~8.8 (s) | ~150 - 155 |

| Methoxy (-OCH₃) | ~4.0 (s) | ~55 - 60 |

| Pyrimidine C-4 (C-OCH₃) | - | ~160 - 165 |

| Pyrimidine C-5 (C-COOH) | - | ~120 - 125 |

For unambiguous assignment, two-dimensional (2D) NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would confirm the spatial proximity and coupling relationships between protons. While the pyrimidine protons in this compound are not expected to show direct coupling to each other (separated by more than three bonds), long-range COSY could potentially reveal weaker correlations.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum is essential for directly correlating each proton signal with its attached carbon atom. This would definitively link the ¹H signals for the pyrimidine protons and the methoxy protons to their corresponding ¹³C signals in the pyrimidine ring and methoxy carbon, respectively, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, the most prominent feature in the IR spectrum is the carboxylic acid group. This group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. myskinrecipes.comgoogle.com The carbonyl (C=O) stretch is also strong and sharp, typically appearing around 1710-1760 cm⁻¹. google.com Other key vibrations include C-O stretching for the acid and methoxy ether linkage, as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1650 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic (Pyrimidine) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Methoxy) | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1650 | Medium to Strong |

| C-O Stretch | Acid / Methoxy Ether | 1210 - 1320 / 1000 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyrimidine ring of this compound contains π-electrons and is expected to exhibit strong absorption in the UV region due to π → π* transitions. Similar pyrimidine and carboxylic acid compounds typically show absorption maxima below 300 nm. The presence of the methoxy and carboxylic acid groups as substituents on the pyrimidine ring will influence the exact position and intensity of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₆H₆N₂O₃, giving it a molecular weight of 154.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 154.

Characteristic fragmentation patterns for this molecule would likely involve the loss of small, stable neutral fragments. Key fragmentation pathways would include the loss of the methoxy radical (•OCH₃, M-31), leading to a peak at m/z 123, or the loss of the carboxyl group (•COOH, M-45), resulting in a peak at m/z 109. Further fragmentation could involve the loss of carbon monoxide (CO) from these initial fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. As of now, a publicly available crystal structure for this compound has not been reported. If a suitable crystal were grown, this technique could confirm the planarity of the pyrimidine ring and show how the carboxylic acid and methoxy groups are oriented relative to it. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showcasing hydrogen bonding between the carboxylic acid groups of adjacent molecules to form dimers.

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of this compound from related substances and impurities are critical for its characterization and use in further applications. Chromatographic techniques are the most powerful and widely used methods for this purpose. The choice of a specific chromatographic method depends on the properties of the compound and the potential impurities. Given that this compound is a polar, aromatic carboxylic acid, several chromatographic approaches can be successfully employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.

In RP-HPLC, a non-polar stationary phase, typically octadecyl (C18) or octyl (C8) bonded silica (B1680970), is used in conjunction with a polar mobile phase. For pyrimidine derivatives, mobile phases often consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) researchgate.net. The pH of the mobile phase is a critical parameter for the analysis of carboxylic acids, as it influences the ionization state of the carboxyl group and, consequently, its retention on the column.

A typical HPLC method for the analysis of a compound like this compound would involve a C18 column and a gradient elution, starting with a higher proportion of aqueous buffer and gradually increasing the organic modifier concentration. This ensures the elution of both polar and non-polar impurities. Detection is commonly achieved using a UV detector, as the pyrimidine ring exhibits strong UV absorbance.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and optimization would be required for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to form hydrogen bonds, leading to poor peak shape and adsorption on the column.

To overcome these limitations, derivatization is a common and often necessary step for the GC analysis of carboxylic acids colostate.edu. This process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester derivative. Common derivatizing agents for carboxylic acids include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

Alkylating agents: such as diazomethane (B1218177) or alkyl chloroformates (e.g., isobutyl chloroformate) to form methyl or other alkyl esters nih.gov.

Once derivatized, the resulting compound can be readily analyzed by GC, typically on a non-polar or medium-polarity capillary column, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of impurities. A GC-MS method would provide both retention time data for purity assessment and mass spectral data for the structural elucidation of any separated impurities nih.gov.

Representative GC-MS Method for a Derivatized Carboxylic Acid:

| Parameter | Example Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table provides an illustrative example. The specific derivatization reaction conditions and GC parameters would need to be optimized for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly valuable for monitoring reaction progress, identifying the presence of impurities, and determining appropriate solvent systems for column chromatography purification.

For the analysis of this compound, silica gel plates are a suitable stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a moderately polar solvent and a non-polar solvent is typically used. For carboxylic acids, which can exhibit tailing on silica gel due to strong interactions, the addition of a small amount of a polar modifier like acetic acid or formic acid to the mobile phase can significantly improve the spot shape.

A common mobile phase for the TLC of pyrimidine derivatives is a mixture of chloroform (B151607) and methanol . The polarity of this system can be adjusted by varying the ratio of the two solvents to achieve the desired separation. Visualization of the spots on the TLC plate can be done under UV light (typically at 254 nm), as the pyrimidine ring is UV-active.

Example TLC Systems for Pyrimidine Derivatives:

| Stationary Phase | Mobile Phase System (v/v) | Visualization | Expected R_f Range |

| Silica Gel 60 F254 | Chloroform : Methanol (90:10) | UV (254 nm) | 0.2 - 0.6 |

| Silica Gel 60 F254 | Ethyl Acetate : Hexane : Acetic Acid (70:30:1) | UV (254 nm) | 0.3 - 0.7 |

| Reversed-Phase C18 | Acetonitrile : Water (70:30) + 0.1% TFA | UV (254 nm) | 0.4 - 0.8 |

R_f (Retardation factor) values are dependent on the specific conditions and the properties of the compound and its impurities. The values presented are illustrative.

Computational and Theoretical Investigations of 4 Methoxypyrimidine 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry, electronic properties, and reactivity of molecules like 4-Methoxypyrimidine-5-carboxylic acid. tandfonline.comnih.govjchemrev.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and the tendency for charge transfer within the molecule. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the methoxy (B1213986) group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the electron-deficient regions, such as the carboxylic acid group and the nitrogen atoms of the pyrimidine ring, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. wjarr.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comrsc.orgmdpi.comnih.gov

Prediction of Binding Affinities and Modes

Through molecular docking simulations, it is possible to predict the binding affinity, often expressed as a docking score or binding energy, of this compound to the active site of a target protein. These simulations also reveal the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the pyrimidine ring could engage in pi-stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related pyrimidine derivatives with known biological activities.

Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then used to build a model that predicts the activity of new compounds based on their descriptors. Such a model could guide the synthesis of more potent analogs of this compound by identifying the key structural features that contribute to its biological effect.

Advanced Simulation and Dynamics Studies

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interactions compared to the static view offered by molecular docking. nih.gov An MD simulation of this compound bound to a target protein would track the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of the protein's active site. This can reveal important conformational changes and the role of solvent molecules in the binding process, providing a more comprehensive understanding of the interaction.

Structure Activity Relationship Sar Studies and Mechanism of Action Moa of 4 Methoxypyrimidine 5 Carboxylic Acid Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of 4-methoxypyrimidine-5-carboxylic acid derivatives is intricately linked to the nature and positioning of substituents on the pyrimidine (B1678525) ring. The interplay between the carboxylic acid moiety, the methoxy (B1213986) group, and other potential substituents dictates the compound's interaction with biological targets.

Role of the Carboxylic Acid Moiety in Biological Activity

The carboxylic acid group at the 5-position of the pyrimidine ring is a critical determinant of biological activity. Studies on various pyrimidine analogs have consistently highlighted the importance of this acidic function. For instance, in the context of dihydroorotate (B8406146) dehydrogenase (DHO-dehase) inhibition, the 6-carboxylic acid (structurally analogous to the 5-carboxylic acid in the specified compound) is essential for significant enzyme inhibition. nih.gov Research has shown that replacing the carboxylic acid with other functional groups like sulfonamides, tetrazoles, or phosphates does not replicate the same level of activity, indicating a strong preference for the carboxylic acid group by the enzyme's active site. nih.gov This preference suggests that the negatively charged carboxylate ion may be involved in crucial electrostatic interactions or metal coordination within the enzyme's binding pocket. nih.gov

Influence of Methoxy and Other Pyrimidine Substituents on Activity

The methoxy group at the 4-position, along with other substituents on the pyrimidine ring, plays a significant role in modulating the biological profile of these compounds. The methoxy group is a common feature in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.govresearchgate.net Its presence can enhance binding affinity through specific interactions within the target protein. nih.gov For example, in a study of oxazine-linked pyrimidine derivatives, the 4-methoxy group was found to be part of the region where the highest occupied molecular orbital (HOMO) is localized, suggesting its importance in the molecule's chemical reactivity and stability. nih.gov

Mechanistic Investigations at the Molecular Level

The therapeutic potential of this compound derivatives is rooted in their ability to interfere with fundamental cellular processes. Mechanistic studies have revealed their involvement in enzyme inhibition, disruption of nucleic acid synthesis, and the induction of programmed cell death.

Enzyme Inhibition Pathways (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Pyrimidine derivatives are well-known inhibitors of enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase (DHO-dehase). nih.gov This enzyme is a key player in the de novo pyrimidine biosynthetic pathway, and its inhibition can lead to the depletion of pyrimidines necessary for DNA and RNA synthesis. nih.gov The structural similarity of this compound to orotic acid, a natural substrate of DHO-dehase, suggests its potential to act as a competitive inhibitor.

While direct inhibition of thymidylate synthase or dihydrofolate reductase by this compound itself is not extensively documented in the provided results, other pyrimidine derivatives have shown activity against these enzymes. The general mechanism for such inhibitors often involves mimicking the natural substrate or cofactor, thereby blocking the enzyme's catalytic activity and halting the production of essential precursors for DNA synthesis.

Some pyrimidine derivatives have also been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. nih.govrsc.org The inhibition of COX-2 can suppress tumor growth and angiogenesis. nih.gov

Table 1: Examples of Pyrimidine Derivatives and their Enzyme Inhibition

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Pyrimidine analogs of dihydroorotate | Dihydroorotate dehydrogenase (DHO-dehase) | Inhibition of enzyme activity | nih.gov |

| Pyrimidine-5-carbonitriles | Cyclooxygenase-2 (COX-2) | Potent inhibition of enzyme activity | nih.govrsc.org |

| Pyrido[2,3-d]pyrimidines | PIM-1 kinase | Potent inhibition of kinase activity | rsc.org |

Interaction with Nucleic Acids and DNA/RNA Synthesis Disruption

By inhibiting key enzymes in the pyrimidine biosynthetic pathway, derivatives of this compound can indirectly disrupt DNA and RNA synthesis. A depletion of the pyrimidine nucleotide pool would lead to a halt in the replication and transcription processes, thereby inhibiting cell proliferation. nih.gov Some pyrimidine-based compounds have also been shown to interact directly with DNA. For example, certain oxazolopyrimidine derivatives are thought to exert their antiproliferative activity through direct interaction with the DNA of tumor cells. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

A significant body of research points to the ability of pyrimidine derivatives to induce cell cycle arrest and apoptosis in cancer cells. jst.go.jpnih.govnih.govmdpi.com These compounds can halt the progression of the cell cycle at various phases, such as G0/G1, S, or G2/M, preventing the cells from dividing. jst.go.jpnih.gov

For instance, certain hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives have been shown to induce G2/M- and S-phase cell cycle arrest. jst.go.jp Similarly, some benzamide-containing pyrimidine derivatives can block the cell cycle at the G0 or G1 phase. nih.gov This cell cycle arrest is often a prelude to apoptosis, or programmed cell death.

The induction of apoptosis by pyrimidine derivatives can occur through various molecular pathways. Mechanistic studies have shown that these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, some derivatives have been observed to increase the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. jst.go.jp The loss of mitochondrial membrane potential has also been identified as a consequence of treatment with certain pyrimidine derivatives, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Table 2: Effects of Pyrimidine Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect on Cell Cycle | Apoptotic Markers | Reference |

| Hexahydrocyclooctathieno[2,3-d]pyrimidines | HCT116, MCF7 | G2/M and S phase arrest | Increased cleaved caspase-3 | jst.go.jp |

| Pyrimidines with aryl urea (B33335) moieties | SW480 | G2/M phase arrest | Upregulation of Bax, cleaved PARP; Downregulation of Bcl-2 | nih.gov |

| Benzamide-containing pyrimidines | MDA-MB-468 | G0/G1 phase arrest | Induction of apoptosis | nih.gov |

| Fused chromenopyrimidines | MCF-7 | Cell cycle arrest | Dual Bcl-2 and Mcl-1 inhibitory characteristics | mdpi.com |

| Pyrido[2,3-d]pyrimidines | MCF-7 | G1 phase arrest | Significant activation of apoptosis | rsc.org |

Analog Synthesis and Biological Evaluation for SAR Exploration

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is fundamentally driven by the synthesis of diverse analogs and their subsequent biological evaluation. This process allows for the systematic investigation of how modifications to the core pyrimidine structure influence biological activity, providing crucial insights for the design of more potent and selective compounds.

A key strategy in analog synthesis involves the modification of substituents at various positions of the pyrimidine ring. For instance, in the development of novel bone anabolic agents, a series of pyrimidine derivatives were synthesized with variations at the 4th and 6th positions of the pyrimidine ring. nih.gov The synthesis often begins from a core intermediate which is then elaborated through various chemical reactions. A general procedure for creating pyrimidine-4-carboxamides, for example, involves charging a round-bottom flask with a carboxylic acid, which is then dissolved in a dry solvent like DMF. Reagents such as PyBOP and DiPEA are added, followed by the appropriate amine, to yield the desired amide derivative after purification. nih.gov

In a study focused on xanthine (B1682287) oxidase (XO) inhibitors, researchers transformed an imidazole (B134444) ring into a pyrimidine ring to design novel 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids. nih.gov This bioisosteric replacement and ring enlargement strategy led to the synthesis of several series of compounds. mdpi.com The biological evaluation of these synthesized analogs is a critical step in establishing the SAR. In the case of the potential bone anabolic agents, compounds were screened for their ability to induce alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation. nih.gov For the XO inhibitors, the in vitro inhibitory potency against the enzyme was determined. nih.gov

The synthesis of 4,5-dihydroxypyrimidine (DHP) derivatives as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease involved creating three subtypes: methyl carboxylates, carboxylic acids, and carboxamides. nih.gov The starting point for the 5-hydroxypyrimidinone core was the reaction of hydroxylamine (B1172632) with various carbonitriles. nih.gov Subsequent biological testing revealed that while potent inhibitors were found in all three subtypes, the carboxylic acid derivatives generally exhibited better potency and target binding. nih.gov

Table 1: Biological Activity of Selected Pyrimidine Derivatives

| Compound | Target/Assay | Modification | Activity (IC50 or other metric) | Reference |

|---|---|---|---|---|

| Compound 10c | Xanthine Oxidase | 2-(4-isobutoxy-3-cyanophenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid | IC50 = 0.0240 μM | nih.gov |

| Compound 10e | Xanthine Oxidase | 2-(3-cyano-4-propoxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid | IC50 = 0.0181 μM | nih.gov |

| Compound 18a | Osteogenesis (ALP assay) | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Efficacious at 1 pM | nih.gov |

| Compound 5c | Anticancer (MTT assay) | Tetrahydropyrimidine-5-carboxylate with para-fluoro substitution | IC50 = 6.261 µM | mdpi.com |

| Compound 12 | EGFR/VEGFR-2 | 4-methoxyphenyl pyrimidine derivative | EGFR IC50 = 0.071 µM; VEGFR-2 IC50 = 0.098 µM | nih.gov |

Correlation of Computational Predictions with Experimental SAR and MoA Data

The integration of computational modeling with experimental data provides a powerful paradigm for understanding the SAR and mechanism of action (MoA) of this compound derivatives. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations offer predictive insights that, when correlated with experimental findings, can accelerate the drug discovery process.

In the study of 1,6-dihydropyrimidine-5-carboxylic acids as xanthine oxidase inhibitors, a comprehensive computational investigation was performed. mdpi.com Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. These models demonstrated high statistical reliability and predictive power, providing a quantitative framework to understand how steric and electrostatic fields of the molecules influence their inhibitory activity. mdpi.com The contour maps generated from these models visually represented the SAR, highlighting regions where bulky or electronegative groups would be favorable or unfavorable for activity, thus guiding future analog design. mdpi.com

Molecular docking simulations have been instrumental in elucidating the binding modes of these pyrimidine derivatives within the active site of their target proteins. For the XO inhibitors, docking studies revealed key interactions with amino acid residues such as Glu802, Arg880, and Phe914 through hydrogen bonds and π-π stacking. mdpi.com Similarly, for dihydroxypyrimidine inhibitors of HCMV pUL89 endonuclease, molecular docking was used to predict binding affinity, and the results correlated well with experimental data, showing that the more potent carboxylic acid subtype had considerably better docking scores than the ester and amide subtypes. nih.gov

Density Functional Theory (DFT) calculations have been employed to correlate electronic properties with biological activity. A study on 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives as antinociceptive agents found a high correlation between the ionization potentials calculated by DFT and the analgesic properties of the compounds. nih.gov Specifically, compounds with a positive ionization potential were identified as the most potent analgesic agents in the series. nih.gov Frontier Molecular Orbital (FMO) analysis, another DFT-based method, has been used to determine chemical reaction mechanisms and correlate parameters like the HOMO-LUMO energy gap with activity. mdpi.com

Molecular dynamics simulations further refine the understanding obtained from docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. For the XO inhibitors, MD simulations confirmed that the most potent compounds remained stably bound in the active site, reinforcing the binding modes predicted by docking. mdpi.com

The synergy between computational predictions and experimental data is a recurring theme. For instance, after computationally screening and identifying potential lead compounds, these are then synthesized and tested in vitro. mdpi.com The experimental results then feed back to refine the computational models. This iterative cycle of computational design, synthesis, and biological evaluation has proven effective in various studies, including the development of dual EGFR/VEGFR-2 inhibitors and anti-proliferative agents. nih.govrsc.org The close agreement between in silico predictions and in vitro results validates the computational models and provides a stronger foundation for rational drug design.

Table 2: Correlation of Computational and Experimental Data for Pyrimidine Derivatives

| Derivative Class | Computational Method | Key Computational Finding | Experimental Correlation | Reference |

|---|---|---|---|---|

| 1,6-Dihydropyrimidine-5-carboxylic acids | 3D-QSAR, Docking, MD | Identified key residues (Glu802, Arg880, Phe914) for binding to XO. | In vitro inhibitory activity of synthesized compounds confirmed the importance of these interactions. | mdpi.com |

| 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitriles | DFT Calculations | High correlation between positive ionization potential and analgesic properties. | Compounds 5b and 5i, with positive ionization potentials, were the most active in mouse models. | nih.gov |

| 4,5-Dihydroxypyrimidine derivatives | Molecular Docking | Carboxylic acid subtype (14) showed considerably better docking scores than esters (13) and amides (15). | The acid subtype (14) showed better overall potency and larger thermal shifts in experimental assays. | nih.gov |

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylates | FMO Analysis, Docking | Predicted binding affinities and reactivity based on HOMO-LUMO gaps. | In vitro antioxidant, anti-diabetic, and anti-cancer assays validated the potential of lead compounds identified computationally. | mdpi.com |

Biological and Medicinal Chemistry Applications of 4 Methoxypyrimidine 5 Carboxylic Acid and Its Analogues

Anticancer Research Applications

The quest for novel and more effective anticancer agents has led to the exploration of various synthetic compounds, including pyrimidine (B1678525) carboxylic acid derivatives. These compounds have demonstrated promising results in preclinical studies, exhibiting both cytotoxic effects against cancer cells and the ability to inhibit their proliferation.

Cytotoxicity in Specific Cancer Cell Lines

Analogues of 4-Methoxypyrimidine-5-carboxylic Acid, particularly thieno[2,3-d]pyrimidine (B153573) derivatives, have shown significant cytotoxic activity against a range of cancer cell lines. The effectiveness of these compounds is often evaluated by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

One study investigating novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found that a compound designated as 2 exhibited a potent antiproliferative effect on the MCF-7 breast cancer cell line with an IC50 of 0.013 µM. mdpi.com Another compound, 3 , from the same study, also showed high selectivity for MCF-7 cells. mdpi.com Further research on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that a 2-chloroethyl-substituted analogue (3 ) was highly toxic to MCF-7 cells with an IC50 of 0.045 µM. mdpi.com

The table below summarizes the cytotoxic activity of selected thieno[2,3-d]pyrimidine analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 2 | MCF-7 (Breast) | 0.013 |

| Compound 2 | MDA-MB-231 (Breast) | 0.056 |

| Compound 3 (chloroethyl) | MCF-7 (Breast) | 0.045 |

| Compound 4 (ethyl) | MCF-7 (Breast) | 0.11 |

| Ester 2 | MDA-MB-231 (Breast) | 0.16 |

Role in Inhibiting Malignant Cell Proliferation

Beyond direct cytotoxicity, pyrimidine carboxylic acid analogues also play a role in inhibiting the proliferation of malignant cells. This can occur through various mechanisms, including the inhibition of protein kinases that are crucial for cell growth and division. Overexpression of protein tyrosine kinases (PTKs) is a common feature of many cancers, making them an attractive target for anticancer therapies. nih.gov

Research has shown that 4-amino-thienopyrimidine derivatives can act as potent inhibitors of several kinases involved in cancer progression, such as B-Raf kinases, Tie-2, and Aurora kinases. nih.gov For instance, certain thienopyrimidines have demonstrated inhibitory activities in the nanomolar range against B-Raf, a key enzyme in a signaling pathway that promotes cell growth. nih.gov Similarly, derivatives of 4-amino-thieno[2,3-d]pyrimidines have been reported as potent inhibitors of Tie-2, a receptor tyrosine kinase involved in tumor angiogenesis. nih.gov One of the most active compounds in this class exhibited an IC50 value of 0.07 µM against Tie-2. nih.gov

Antimicrobial Properties and Investigations

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyrimidine derivatives, including analogues of this compound, have been investigated for their potential to combat bacterial and fungal infections.

A study on 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrated their antibacterial activity against a panel of microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy. In this study, several compounds showed activity against various bacterial strains. For example, compounds 5 and 22 , both possessing a carboxylic acid substituent, were effective against multiple organisms including B. thailandensis, B. cereus, E. coli, M. smegmatis, and K. pneumoniae.

The following table presents the antimicrobial activity of selected 2-amino-4-hydroxypyrimidine-5-carboxylate analogues.

| Compound | Organism | MIC (µg/mL) |

| Compound 5 | B. thailandensis | Not Specified |

| Compound 5 | B. cereus | Not Specified |

| Compound 5 | E. coli | Not Specified |

| Compound 5 | M. smegmatis | Not Specified |

| Compound 5 | K. pneumoniae | Not Specified |

| Compound 22 | B. thailandensis | Not Specified |

| Compound 22 | B. cereus | Not Specified |

| Compound 22 | E. coli | Not Specified |

| Compound 22 | M. smegmatis | Not Specified |

| Compound 22 | K. pneumoniae | Not Specified |

Antiviral Activities

The structural diversity of pyrimidine carboxylic acid derivatives has also made them a fertile ground for the discovery of novel antiviral agents. These compounds have shown efficacy against a range of viruses, including human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).

Inhibition of Viral Metalloenzymes (e.g., HCMV pUL89 Endonuclease)

Human cytomegalovirus (HCMV) is a major cause of morbidity and mortality in immunocompromised individuals. The HCMV terminase complex, which includes the metal-dependent endonuclease pUL89, is essential for viral replication and is a key target for antiviral drug development. mdpi.com

The table below shows the inhibitory activity of selected 4,5-dihydroxypyrimidine carboxylic acid analogues against HCMV pUL89 endonuclease.

| Compound Subtype | Number of Analogs Tested | IC50 Range (µM) |

| Methyl Carboxylates | 19 | 0.59 - 5.0 |

| Carboxylic Acids | 18 | 0.54 - 3.8 |

| Carboxamides | 20 | 0.76 - 5.7 |

HIV-1 Integrase Strand Transfer Inhibition

The development of inhibitors for HIV-1 integrase, an enzyme crucial for the integration of the viral genome into the host cell's DNA, has been a major breakthrough in HIV therapy. Interestingly, the development of some of the most successful HIV-1 integrase strand transfer inhibitors (INSTIs) evolved from dihydroxypyrimidine carboxylic acid derivatives. mdpi.com

The prototypical dihydroxypyrimidine carboxylic acid was initially identified as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. mdpi.com Structural modifications of this lead compound led to the development of dihydroxypyrimidine carboxamides, which were found to be potent inhibitors of HIV-1 integrase. mdpi.com This ultimately paved the way for the discovery of Raltegravir, the first FDA-approved HIV-1 INSTI. mdpi.com This evolutionary pathway highlights the versatility of the dihydroxypyrimidine scaffold in targeting different viral metalloenzymes. mdpi.com

Hepatitis C Virus (HCV) NS5B Inhibition

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is a critical enzyme for viral replication and a prime target for antiviral drug development. bkmc.edu.pk Pyrimidine-4-carboxylic acid derivatives have emerged as a promising class of non-nucleoside inhibitors that bind to the active site of the NS5B polymerase. nih.gov

Specifically, 5,6-dihydroxypyrimidine-4-carboxylic acids have been identified as potent, reversible inhibitors of this enzyme. nih.govacs.org Research into the structure-activity relationship (SAR) of this scaffold has revealed key insights. For instance, the development of 2-(2-thienyl)-5,6-dihydroxy-pyrimidine-4-carboxylic acids led to compounds with activity in cell-based HCV replication assays, a significant step forward from initial lead compounds. acs.org Further optimization, particularly through the substitution of a thienyl group at the 2-position, resulted in analogues with low nanomolar enzyme inhibition activity across multiple HCV genotypes and micromolar inhibition in the replicon assay. nih.gov

A comparative study of different functional groups at the 5-position of the pyrimidine ring highlighted the importance of the carboxylic acid moiety for potent inhibition of HCV NS5B, whereas related carboxamides were found to be more effective against HIV-1 integrase. nih.gov This suggests that the carboxylic acid group is a key pharmacophoric feature for targeting the HCV polymerase. The SAR for pyrazolo[1,5-a]pyrimidine (B1248293) analogues also underscores the preference for an acidic functionality, with carboxylic acid derivatives showing improved activities. nih.gov

Table 1: Activity of Pyrimidine Carboxylic Acid Analogues against HCV NS5B

| Compound Class | Specific Analogue Example | Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dihydroxypyrimidine Carboxylic Acids | 2-(2-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid | HCV NS5B Polymerase | Active in cell-based replication assays (EC50 = 9.3 μM). | acs.org |

| Dihydroxypyrimidine Carboxylic Acids | 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives | HCV NS5B Polymerase | Low nanomolar enzyme inhibition; single-digit micromolar activity in replicon assays. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Carboxylic acid derivatives | HCV RNA Polymerase | Improved activities compared to non-acidic analogues; low nanomolar potencies. | nih.gov |

Anti-inflammatory Potential

Pyrimidine derivatives are well-recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) (PGE₂). rsc.orgtandfonline.com The pyrimidine scaffold can mimic the activity of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and indomethacin. tandfonline.com

Several studies have demonstrated the anti-inflammatory potential of pyrimidine carboxylic acid analogues and related structures. For instance, certain pyrano[2,3-d]pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC₅₀ values comparable to the standard drug celecoxib. rsc.org Similarly, novel pyrimidine analogues have shown good analgesic and anti-inflammatory potential in preclinical models. nih.gov The presence of a thienopyrimidine or thiazolo-pyrimidine scaffold can enhance this activity. nih.gov In silico docking studies have further supported these findings, showing that pyrimidine derivatives can bind effectively to the active site of the COX-2 enzyme. tandfonline.comresearchgate.net The presence of a carboxylic group, along with a heterocyclic moiety and a hydrophobic group, is thought to increase the binding affinity for the COX-2 enzyme, thereby enhancing anti-inflammatory potency. tandfonline.com

The anti-inflammatory effects of pyrimidine derivatives are not limited to COX inhibition. Some analogues have demonstrated the ability to stabilize red blood cell membranes (an anti-hemolytic activity), which is an established method for assessing in vitro anti-inflammatory potential. nih.gov

Development as Pharmaceutical Intermediates

The chemical reactivity and structural versatility of this compound make it a valuable intermediate in the synthesis of more complex molecules for drug development. chemicalbook.comchemimpex.com The pyrimidine ring serves as a robust scaffold that can be readily functionalized to create diverse chemical libraries for screening against various biological targets. mdpi.com

This compound and its close relatives are employed as key building blocks in the synthesis of a range of heterocyclic compounds. A notable example is its use in the preparation of 3-nortropane derivatives, which have shown potential as antipsychotic agents. chemicalbook.com

The reactivity of the pyrimidine core allows for its incorporation into fused ring systems. For example, pyrimidine derivatives can be cyclized to form pyrimidopyrimidines, which have shown enhanced biological activity in various contexts. tandfonline.comnih.gov Synthetic methodologies have been developed to fuse pyrimidines with other heterocyclic rings like pyrazole, benzimidazole, and thiazole, leading to novel chemical entities with potential anticancer and anti-inflammatory properties. tandfonline.commdpi.com The reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates with amines demonstrates how substituents on the pyrimidine ring can direct the course of a reaction, allowing for regioselective synthesis of more complex substituted pyrimidines. researchgate.net These intermediates are crucial for constructing hybrid molecules that combine the pharmacophoric features of different heterocyclic systems, a common strategy in modern drug design. nih.gov

Prodrug Design Considerations for Enhanced Pharmacological Profiles

For carboxylic acid-containing drugs, a common prodrug approach is esterification. nih.gov Converting the carboxylic acid to an ester can increase lipophilicity, which may improve membrane permeability. In vivo, the ester is then hydrolyzed by esterase enzymes to release the active carboxylic acid parent drug. A compelling example from a related series of furo[2,3-d]pyrimidine (B11772683) derivatives showed that an ethyl ester prodrug had significantly different in vitro antiproliferative activity compared to its corresponding carboxylic acid, suggesting that the ester was converted to the more active acid form within the cells. nih.gov